molecular formula C20H25N3O B2407383 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034236-57-0

3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Katalognummer: B2407383
CAS-Nummer: 2034236-57-0
Molekulargewicht: 323.44
InChI-Schlüssel: VNTZKQSYSBNNSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide”, similar compounds have been synthesized using various methods . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds features intermolecular hydrogen bonding between N H protons and other counterions . The carbonyl functional groups are antiperiplanar .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the arrangement of intercalated molecules within a layered structure . The intercalated molecules were placed between SO 3 H groups of the host layers .

Wissenschaftliche Forschungsanwendungen

Glycine Transporter Inhibition

Yamamoto et al. (2016) identified a compound structurally related to 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, which exhibited potent Glycine Transporter 1 (GlyT1) inhibitory activity. This compound showed a favorable pharmacokinetics profile and an increase in the cerebrospinal fluid concentration of glycine in rats, suggesting its potential in central nervous system applications (Yamamoto et al., 2016).

Antitumor Activity

Naito et al. (2005) synthesized compounds related to this compound, which exhibited significant cytotoxicity in vitro and potent antitumor activity against several tumor cells, including human carcinoma. This indicates the compound's relevance in cancer research (Naito et al., 2005).

Corrosion Inhibition

Verma et al. (2016) investigated compounds structurally similar to this compound for their role as corrosion inhibitors. The study found that these compounds exhibited high inhibition efficiency, suggesting potential applications in materials science, particularly in corrosion prevention (Verma et al., 2016).

Metabotropic Glutamate Receptor Antagonism

Cosford et al. (2003) synthesized a compound related to this compound, which acted as a highly selective mGlu5 receptor antagonist. The compound was more potent than previously used agents in the rat fear-potentiated startle model of anxiety, indicating its potential in neurological disorder treatments (Cosford et al., 2003).

Inhibition of Aurora Kinase

A study by ヘンリー,ジェームズ (2006) on a compound structurally similar to this compound demonstrated its potential as an Aurora kinase inhibitor. This suggests possible applications in cancer therapy, as Aurora kinase plays a significant role in the regulation of cell division (ヘンリー,ジェームズ, 2006).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) researched novel derivatives of this compound and found significant anti-angiogenic and DNA cleavage activities. These properties indicate the compound's potential in cancer research and therapy, particularly in targeting tumor angiogenesis (Kambappa et al., 2017).

Eigenschaften

IUPAC Name

3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-5,8-9,12-13,18H,6-7,10-11,14-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTZKQSYSBNNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.